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Compound of Interest

Compound Name: Thiazole-5-carboxamide

Cat. No.: B1230067 Get Quote

Structure-Activity Relationship of Thiazole-5-
Carboxamide Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous compounds with a wide array of biological activities. This guide provides

a comparative analysis of the structure-activity relationships (SAR) of various series of

thiazole-5-carboxamide analogues, focusing on their anticancer, c-Met kinase inhibitory, and

antioxidant properties. The information is compiled from recent studies to aid in the rational

design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities
The biological evaluation of different series of thiazole-5-carboxamide analogues has

revealed key structural features that govern their activity and selectivity. The following sections

summarize the quantitative data from various studies, highlighting the impact of substitutions

on the thiazole ring and the carboxamide nitrogen.

Anticancer Activity
A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized

and evaluated for their in-vitro anticancer activity against A-549 (lung), Bel7402 (liver), and

HCT-8 (colon) cancer cell lines.[1] The results, summarized in Table 1, indicate that the nature
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and position of substituents on the phenyl ring at the 2-position of the thiazole and on the N-

phenyl ring of the carboxamide play a crucial role in determining the cytotoxic potential.

Table 1: Anticancer Activity of 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide
Derivatives[1]

Compound
R1 (at C2-
phenyl)

R2 (at N-
phenyl)

A-549 (%
inhibition at
50 µg/mL)

Bel7402 (%
inhibition at
50 µg/mL)

HCT-8 (%
inhibition at
50 µg/mL)

8a 2-F 4-Cl, 2-CH3 35 42 38

8b 4-F 4-Cl, 2-CH3 28 35 31

8c 2-Cl 4-Cl, 2-CH3 48 39 45

8d 4-Cl 4-Cl, 2-CH3 32 28 33

8e 2-CH3 4-Cl, 2-CH3 25 31 27

8f 4-CH3 4-Cl, 2-CH3 22 26 24

Notably, compound 8c, bearing a 2-chlorophenyl group at the C2-position of the thiazole,

exhibited the highest inhibitory activity against the A-549 cell line.[1] This suggests that

electron-withdrawing groups at the ortho position of the C2-phenyl ring may be favorable for

anticancer activity.

c-Met Kinase Inhibition
Thiazole/thiadiazole carboxamide derivatives have been explored as potent inhibitors of c-Met

kinase, a receptor tyrosine kinase often dysregulated in cancer. A study focused on optimizing

a series of these compounds led to the identification of highly potent inhibitors.[2] The SAR of

this series is summarized in Table 2, showcasing the importance of the linker and substitutions

on the N-phenyl ring.

Table 2: c-Met Kinase Inhibitory Activity of Thiazole-5-Carboxamide Analogues[2]
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Compound
Moiety C
(Linker)

R1 R2
c-Met IC50
(nM)

MKN-45
IC50 (µM)

51e
Thiazole-2-

carboxamide
H C6H5 34.48 >10

51f
Thiazole-2-

carboxamide
H 4-F-C6H4 29.05 >10

51ak
Thiazole-2-

carboxamide
3-F

4-(pyridin-4-

yloxy)
3.89 0.12

51am
Thiazole-2-

carboxamide
3-F

4-(1-methyl-

1H-pyrazol-4-

yl)

2.54 0.08

51an
Thiazole-2-

carboxamide
3-F

4-(pyrimidin-

2-yloxy)
3.73 0.15

The data reveals that a thiazole-2-carboxamide linker is more favorable than a thiadiazole

carboxamide for c-Met inhibition.[2] Furthermore, the introduction of a 3-fluoro substituent on

the N-phenyl ring and specific heterocycles at the 4-position significantly enhanced both

biochemical and cellular potency, with compound 51am emerging as the most promising

inhibitor.[2]

Antioxidant Activity
A series of thiazole-carboxamide derivatives were evaluated for their free radical scavenging

potential using the DPPH assay.[3] The results, presented in Table 3, demonstrate that

substitutions on the N-phenyl ring dramatically influence the antioxidant capacity.

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives[3]
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Compound R (at N-phenyl) DPPH IC50 (µM)

LMH1 4-OCH3 0.316 ± 0.040

LMH3 H > LMH1/LMH4

LMH4 3,5-di-OCH3 0.251 ± 0.057

LMH6 4-t-butyl 0.185 ± 0.049

LMH7 4-isopropyl 0.221 ± 0.059

Trolox (Standard) 3.10 ± 0.92

Interestingly, bulky alkyl groups at the para position of the N-phenyl ring, such as t-butyl

(LMH6) and isopropyl (LMH7), conferred the most potent antioxidant activity, surpassing the

standard antioxidant Trolox.[3] The high lipophilicity of these groups is suggested to enhance

interaction with lipid radicals.[3]

Experimental Protocols
General Synthesis of Thiazole-5-Carboxamide
Derivatives
The synthesis of the target thiazole-5-carboxamide analogues generally involves the

amidation of a thiazole-5-carboxylic acid derivative with a corresponding aniline. A common

procedure is outlined below:
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General Synthesis Workflow

Thiazole-5-carboxylic acid

Amide Coupling Reaction

Substituted Aniline Coupling Agent
(e.g., EDC, HOBt)

Solvent
(e.g., DMF)

Purification
(Column Chromatography)

Thiazole-5-carboxamide Analogue

Click to download full resolution via product page

General synthetic workflow for Thiazole-5-carboxamides.

In-vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.
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MTT Assay Workflow

Seed cancer cells in 96-well plates

Treat cells with test compounds

Incubate for 48h

Add MTT solution

Incubate for 4h

Add DMSO to dissolve formazan

Measure absorbance at 570 nm

Calculate % inhibition

Click to download full resolution via product page

Workflow of the MTT assay for anticancer activity.
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c-Met Kinase Activity Assay
The inhibitory activity against c-Met kinase is typically determined using a biochemical assay

that measures the phosphorylation of a substrate.

c-Met Kinase Assay

c-Met enzyme, substrate (poly-Glu, Tyr), ATP

Kinase Reaction

Test Compound

Detection of Phosphorylation
(e.g., ELISA, Luminescence)

IC50 Determination

Click to download full resolution via product page

Biochemical assay for c-Met kinase inhibition.

DPPH Radical Scavenging Assay
The antioxidant activity is assessed by the ability of the compounds to scavenge the stable 2,2-

diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]
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DPPH Assay Workflow

Prepare serial dilutions of test compounds

Mix compound solution with DPPH solution

Incubate in the dark

Measure absorbance at 517 nm

Calculate scavenging activity and IC50

Click to download full resolution via product page

Workflow of the DPPH assay for antioxidant activity.

Structure-Activity Relationship (SAR) Summary
The collective data from these studies allows for the formulation of a preliminary SAR model for

thiazole-5-carboxamide analogues.
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SAR of Thiazole-5-Carboxamide Analogues

R1 (at C2)

Biological Activity

e.g., 2-Cl enhances
anticancer activity

R2 (at C4)

e.g., CF3 contributes to
anticancer activity

R3 (on N-phenyl)

e.g., Bulky alkyl groups enhance
antioxidant activity;

Substituted heterocycles enhance
c-Met inhibition

Click to download full resolution via product page

Key SAR insights for Thiazole-5-carboxamide analogues.

Key Takeaways:

C2-Position: Substitution on the phenyl ring at the C2-position of the thiazole core

significantly impacts anticancer activity. Electron-withdrawing groups, particularly at the ortho

position, appear to be beneficial.[1]

C4-Position: The presence of a trifluoromethyl group at the C4-position is a common feature

in analogues with notable anticancer activity.[1]

N-Phenyl Amide: This position is a critical determinant for various biological activities.

For c-Met inhibition, specific substitutions, including a 3-fluoro group and heterocyclic

moieties at the 4-position, are crucial for high potency.[2]

For antioxidant activity, bulky, lipophilic alkyl groups at the para-position lead to the most

potent radical scavenging.[3]

This comparative guide highlights the versatility of the thiazole-5-carboxamide scaffold and

provides a foundation for the future design of analogues with improved and tailored biological
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activities. Further investigations, including in-vivo studies and exploration of a wider range of

substituents, are warranted to fully elucidate the therapeutic potential of this promising class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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